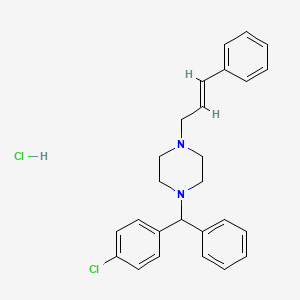

4-Cinnamyl-1-((4-chlorophenyl)benzyl)piperazinium chloride

Description

Systematic Nomenclature and Structural Identification

Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-[(4-chlorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine hydrochloride , reflecting its substituents and stereochemistry. The nomenclature breaks down as follows:

- 1-[(4-chlorophenyl)phenylmethyl] : A benzyl group substituted with a 4-chlorophenyl ring at the first position of the piperazine nitrogen.

- 4-[(E)-3-phenylprop-2-enyl] : A cinnamyl group (trans-configuration) attached to the fourth nitrogen.

- Hydrochloride : The counterion stabilizing the quaternary ammonium center.

Table 1: Key Identifiers of 4-Cinnamyl-1-((4-chlorophenyl)benzyl)piperazinium Chloride

The (E)-configuration of the cinnamyl group ensures optimal spatial arrangement for molecular interactions, a critical factor in its potential pharmacological activity.

Structural Identification

The compound’s structure has been elucidated through computational and experimental methods. X-ray crystallography of related piperazinium derivatives reveals a chair conformation for the piperazine ring, with substituents adopting equatorial positions to minimize steric strain. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) provide additional validation:

- ¹H NMR : Signals corresponding to the aromatic protons of the 4-chlorophenyl (δ 7.2–7.4 ppm) and cinnamyl groups (δ 6.5–7.0 ppm) are characteristic.

- MS : The molecular ion peak at m/z 439.4 aligns with the compound’s molecular weight.

Table 2: Structural Features and Analytical Data

The hydrochloride salt enhances solubility in polar solvents, a property leveraged in pharmaceutical formulations.

Structure

3D Structure of Parent

Properties

CAS No. |

56620-35-0 |

|---|---|

Molecular Formula |

C26H28Cl2N2 |

Molecular Weight |

439.4 g/mol |

IUPAC Name |

1-[(4-chlorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;hydrochloride |

InChI |

InChI=1S/C26H27ClN2.ClH/c27-25-15-13-24(14-16-25)26(23-11-5-2-6-12-23)29-20-18-28(19-21-29)17-7-10-22-8-3-1-4-9-22;/h1-16,26H,17-21H2;1H/b10-7+; |

InChI Key |

NLLVIOMIVDVIGG-HCUGZAAXSA-N |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cinnamyl-1-[(4-chlorophenyl)benzyl]piperazinium chloride typically involves the reaction of piperazine with cinnamyl chloride and 4-chlorobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reactions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of 4-cinnamyl-1-[(4-chlorophenyl)benzyl]piperazinium chloride may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is then isolated and purified using industrial-scale separation techniques.

Chemical Reactions Analysis

Reduction Reactions

The cinnamyl group (allyl moiety with a conjugated phenyl) undergoes reduction under catalytic hydrogenation or via hydride reagents:

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C (10–50 psi, 25–80°C) | Saturated propyl derivative | |

| Hydride Reduction | LiAlH₄ in dry ether | Secondary alcohol (if ketone present) |

-

Mechanistic Insight : Hydrogenation of the cinnamyl double bond proceeds via adsorption on palladium catalysts, yielding a saturated alkyl chain. LiAlH₄ reduces carbonyl groups (if present) but leaves allyl systems intact unless forced .

Cross-Coupling Reactions

The allyl group participates in palladium-catalyzed transformations, leveraging its π-allyl coordination capability:

| Reaction Type | Catalytic System | Major Product | Source |

|---|---|---|---|

| Buchwald–Hartwig Amination | Pd(π-allyl) precatalysts, NaOt-Bu | Aryl amine derivatives | |

| Heck Coupling | Pd(OAc)₂, PPh₃, base | Alkenylated products |

-

Key Finding : Monoligated Pd(0) species (L₁Pd) derived from π-allyl complexes enhance catalytic efficiency in coupling reactions . Steric effects from the cinnamyl group modulate reaction rates by influencing comproportionation equilibria .

Substitution Reactions

The quaternary piperazinium center and benzylic positions are sites for nucleophilic substitution:

| Target Site | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Piperazinium Chloride | AgNO₃ (counterion exchange) | Nitrate or other anion derivatives | |

| Benzylic Chloride | KCN, DMF, 80°C | Cyanobenzyl analog |

-

Limitations : The 4-chlorophenyl group is resistant to nucleophilic aromatic substitution under mild conditions due to electron-withdrawing effects.

Oxidation Reactions

The allyl system and aromatic rings undergo controlled oxidation:

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂, 0°C | Cinnamyl epoxide | |

| Aromatic Oxidation | KMnO₄, H₂SO₄, heat | Chlorobenzoic acid derivatives |

-

Selectivity : Epoxidation occurs regioselectively at the cinnamyl double bond, while harsh oxidants degrade the piperazinium core .

Acid-Base Reactivity

The piperazinium ion exhibits pH-dependent equilibrium with its free base:

| Condition | Behavior | Outcome | Source |

|---|---|---|---|

| Strong Base (pH > 12) | Deprotonation | Free piperazine + cinnamyl/benzyl groups | |

| Acidic Media (pH < 2) | Stabilization of quaternary ammonium | Salt formation (e.g., HCl adduct) |

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes degradation:

| Pathway | Products Identified | Conditions | Source |

|---|---|---|---|

| Hoffmann Elimination | Vinyl derivatives + NH₃ | Dry distillation | |

| Cinnamyl Rearrangement | Iso-cinnamyl isomers | Thermal stress (150°C, inert atmos.) |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of piperazine derivatives, including 4-cinnamyl-1-((4-chlorophenyl)benzyl)piperazinium chloride. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines.

Case Study: Synthesis and Evaluation

A study synthesized several derivatives of 4-cinnamylpiperazine, evaluating their anticancer activities against human cervical cancer (HeLa) and murine microglial (BV-2) cell lines. The results indicated that certain derivatives exhibited moderate to good anticancer activity, with specific compounds showing IC50 values around 13.23 µM for HeLa cells and 23.1 µM for BV-2 cells . These findings suggest that modifications to the piperazine scaffold can enhance biological activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound and its derivatives. The introduction of various substituents on the piperazine ring significantly influences the compound's potency against cancer cells. For example, modifications such as adding electron-donating or electron-withdrawing groups can enhance or diminish anticancer activity .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions, including:

Mechanism of Action

The mechanism of action of 4-cinnamyl-1-[(4-chlorophenyl)benzyl]piperazinium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Structural Complexity: The target compound’s cinnamyl and (4-chlorophenyl)benzyl groups distinguish it from simpler analogs like 4-methylpiperazin-1-amine.

Similarity Scores : The high similarity score (0.95) of 4-methylpiperazin-1-amine dihydrochloride highlights its structural resemblance to the target compound’s piperazine core but underscores the significance of substituents in modulating activity.

Applications: Pharmaceuticals: Piperazine derivatives are common in antihistamines and antibiotics . The target compound’s benzyl groups may align with benzyl chloride’s role in synthesizing amphetamine-class drugs or antibiotics .

Biological Activity

Introduction

4-Cinnamyl-1-((4-chlorophenyl)benzyl)piperazinium chloride, a compound with the CAS number 56620-35-0, is a piperazine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and enzyme inhibitory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H28Cl2N2, with a molecular weight of 439.43 g/mol. Its structure features a piperazine core substituted with cinnamyl and chlorophenyl groups, contributing to its bioactive properties.

Molecular Structure

| Property | Value |

|---|---|

| Molecular Formula | C26H28Cl2N2 |

| Molecular Weight | 439.43 g/mol |

| CAS Registry Number | 56620-35-0 |

| EINECS | 260-288-0 |

Antimicrobial Activity

Recent studies have demonstrated that compounds related to piperazine derivatives exhibit significant antimicrobial properties. For instance, in vitro tests have shown that similar structures can inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is thought to involve interference with bacterial cell wall synthesis and protein synthesis.

Table: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strains Tested | MIC (µg/mL) |

|---|---|---|

| 4-Cinnamyl Derivative | Salmonella typhi | < 50 |

| Piperazine Derivative | Bacillus subtilis | < 100 |

Anticancer Activity

The anticancer potential of piperazine derivatives has been explored in various studies. For example, compounds structurally similar to this compound have shown promising results in inhibiting proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through apoptosis induction and cell cycle arrest .

Case Study: Anticancer Efficacy

In a study by Reddy et al., a related piperazine compound demonstrated an IC50 value of 25 µM against MCF-7 cells, indicating strong antiproliferative activity. The study highlighted the importance of the chlorophenyl group in enhancing cytotoxicity .

Enzyme Inhibition

Enzyme inhibition studies have revealed that piperazine derivatives can act as effective inhibitors for enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of these enzymes is crucial in treating conditions like Alzheimer's disease and urinary tract infections.

Table: Enzyme Inhibition Data

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| 4-Cinnamyl Derivative | Acetylcholinesterase | 30 |

| Piperazine Derivative | Urease | 15 |

The biological activity of this compound is attributed to its ability to interact with various biological targets. Docking studies suggest that it binds effectively to active sites on target proteins, inhibiting their function .

Binding Affinity Studies

Binding affinity studies using bovine serum albumin (BSA) indicate strong interactions between the compound and serum proteins, which may enhance its bioavailability and therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-cinnamyl-1-((4-chlorophenyl)benzyl)piperazinium chloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination, leveraging piperazine derivatives as core intermediates. For example, substituting 1-(4-chlorophenyl)piperazine hydrochloride with cinnamyl halides under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours yields the target compound. Purification via normal-phase chromatography (e.g., chloroform:methanol gradients) or recrystallization from ethanol/dimethyl ether improves purity . Optimization includes adjusting stoichiometry (1:1.2 molar ratio of piperazine to cinnamyl halide) and monitoring reaction progress via TLC or HPLC.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, with H atoms refined using riding models and displacement parameters derived from parent atoms .

- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies aromatic protons (δ 7.2–7.8 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and cinnamyl vinyl protons (δ 6.2–6.7 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M-Cl]⁺ for the cationic piperazinium moiety) .

Q. How can researchers assess the purity of this compound, and what are common impurities?

- Methodological Answer : Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Common impurities include unreacted starting materials (e.g., 4-chlorophenylbenzyl halides) or byproducts from incomplete substitution. Column chromatography (silica gel, ethyl acetate:hexane) or preparative TLC isolates >95% pure fractions .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound may release toxic HCl fumes upon decomposition. Store at 2–8°C in airtight containers. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Hazard codes R25 (toxic if swallowed) and S26 (eye protection) apply .

Advanced Research Questions

Q. How can computational modeling aid in understanding the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to receptors like dopamine D3. Parameterize the compound using Gaussian-based DFT calculations for charge distribution and conformational analysis. Compare docked poses with crystallographic data from analogous piperazinium complexes (e.g., PDB entries) to validate interactions .

Q. What strategies resolve contradictions in reported synthetic yields or crystallographic data?

- Methodological Answer : Reproducibility issues arise from solvent polarity (e.g., DMF vs. acetonitrile) or crystallization solvents. Systematic variation of conditions (e.g., slow evaporation vs. diffusion methods) improves crystal quality. For conflicting NMR data, verify solvent effects (e.g., DMSO vs. CDCl₃) and calibrate spectrometers using internal standards .

Q. How does structural modification of the cinnamyl or 4-chlorophenyl groups affect pharmacological activity?

- Methodological Answer : Synthesize analogs with halogen substitutions (e.g., 4-fluorophenyl) or saturated cinnamyl chains. Test in vitro receptor binding (e.g., radioligand displacement assays for serotonin/dopamine receptors). SAR analysis correlates logP (HPLC-derived) with membrane permeability and IC₅₀ values .

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

- Methodological Answer :

- LC-MS/MS : Monitor degradation in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) over 24 hours.

- Thermogravimetric analysis (TGA) : Assess thermal stability (5–10°C/min heating rate in N₂ atmosphere).

- XRD : Compare fresh and aged samples to detect polymorphic changes .

Key Research Challenges

- Stereochemical Control : Racemization during cinnamyl substitution requires chiral HPLC or asymmetric catalysis for enantiopure synthesis.

- Hydrate Formation : Hygroscopic piperazinium salts may form hydrates, altering solubility and bioactivity. Use Karl Fischer titration to quantify water content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.